N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are nitrogen-containing heterocyclic compounds known for their wide range of biological activities, including antibacterial, antifungal, antitumor, antidiabetic, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-4-oxoquinazoline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with pyridine-2-carboxamide under appropriate conditions . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may employ mechanochemical synthesis using deep eutectic solvents to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.
Scientific Research Applications
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, resulting in the compound’s therapeutic effects. The molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide: This compound also contains the quinazolinone and pyridine moieties but differs in its substitution pattern and biological activities.
4-Hydroxy-2-quinolones: These compounds share the quinazolinone core structure but have different substituents and exhibit unique biological activities.
1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas: This compound has a similar quinazolinone structure but with different functional groups, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16N4O2 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-12-20-14-7-3-2-6-13(14)17(23)21(12)11-10-19-16(22)15-8-4-5-9-18-15/h2-9H,10-11H2,1H3,(H,19,22) |
InChI Key |
JFLDNKPQSGRQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.